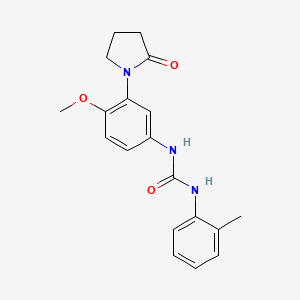

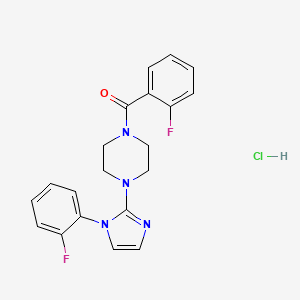

![molecular formula C25H21NO4 B2539438 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide CAS No. 923233-44-7](/img/structure/B2539438.png)

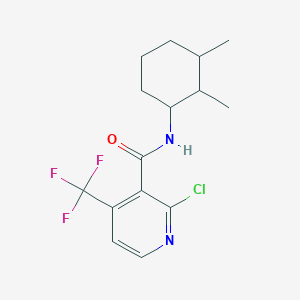

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), an ethoxyphenyl group, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, which is a fused six-membered benzene ring and a five-membered pyran ring. The ethoxyphenyl group would be attached to one of the carbon atoms on the chromene ring, and the benzamide group would be attached to another carbon atom on the chromene ring .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the reaction conditions and the other reactants present. The benzene ring in the chromene and phenyl groups could potentially undergo electrophilic aromatic substitution reactions. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

This compound has been used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Oxidative N-Deprotection by Ceric Ammonium Nitrate

The compound has been used in oxidative N-deprotection by ceric ammonium nitrate . The effects of solvent, molar equiv of CAN and different temperatures have been investigated and optimum conditions were established .

Synthesis of Highly Pure N-(4-ethoxyphenyl)-retinamide

N-(4-ethoxyphenyl)-retinamide (4-EPR) has been synthesized using a scalable, operator-friendly, and one-step procedure without purification work-up and in quantitative yield . This method provides a low-cost and efficient way to produce highly pure 4-EPR .

Internal Standard for Chromatography

4-EPR has been suggested as an indispensable internal standard for the correct determination of N-(4-hydroxyphenyl)-retinamide (4-HPR) and its metabolites by chromatography . This is essential for the pre-clinical training of 4-HPR .

Inhibition of Tumor Growth

It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors, including cancer cell lines resistant to ATRA, at 1–10 µM concentrations . N-(4-ethoxyphenyl)-retinamide (4-EPR) is related to 4-HPR and may have similar properties .

Development of New Chemo-preventive Agents

Studies in rats and mice have confirmed the potent anticancer effects of 4-HPR, without evidencing hemolytic toxicity, thus demonstrating its suitability for the development of a new chemo-preventive agent . As 4-EPR is related to 4-HPR, it may also have potential in this area .

作用機序

特性

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)24-15-22(27)21-14-18(10-13-23(21)30-24)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDRZLCTKLWWBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)